Regioisomeric Differentiation: [4,3-b] vs. [3,4-b] Pyrazolopyridine Boronic Acid Scaffolds
The target compound is the only commercially cataloged boronic acid combining the 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold with boronic acid functionality at the pyridine 6-position (CAS 2204252-93-5). Its direct regioisomer, (2-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 2304634-03-3), shares the identical molecular formula (C₇H₈BN₃O₂, MW 176.97) but differs in ring fusion geometry ([4,3-b] vs. [3,4-b]), methyl group placement (N1 vs. N2), and boronic acid attachment point (6-position vs. 5-position) . In medicinal chemistry, the [4,3-b] scaffold has been specifically validated as a PD-1/PD-L1 inhibitor pharmacophore, achieving a lead compound IC₅₀ of 9.6 nM in HTRF assays—a biological activity that cannot be assumed for the [3,4-b] regioisomer without equivalent validation data [1].
| Evidence Dimension | Ring fusion geometry and substitution pattern |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-yl boronic acid; N1-methyl; boronic acid at C6; scaffold validated in PD-1/PD-L1 inhibition (lead IC₅₀ 9.6 nM) |
| Comparator Or Baseline | (2-Methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)boronic acid (CAS 2304634-03-3); N2-methyl; boronic acid at C5; no published PD-1/PD-L1 activity data identified |
| Quantified Difference | Distinct CAS registry numbers confirm non-identical compounds; scaffold-level biological validation exists only for the [4,3-b] series (IC₅₀ = 9.6 nM for optimized derivative D38) |
| Conditions | Structural identity verified by CAS registry and molecular formula comparison; biological activity from HTRF assay (PD-1/PD-L1 interaction inhibition, Dai et al. 2021) |
Why This Matters
Selection of the wrong regioisomer introduces an unvalidated pharmacophore with unknown biological activity, risking failure in medicinal chemistry campaigns that depend on the [4,3-b] scaffold's demonstrated target engagement.
- [1] Dai X, Wang Y, Wu L, et al. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. 2021;114:105034. DOI: 10.1016/j.bioorg.2021.105034. View Source
